Cas no 1445763-78-9 (ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate)
![ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate structure](https://ja.kuujia.com/scimg/cas/1445763-78-9x500.png)
ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate 化学的及び物理的性質
名前と識別子
-
- 1445763-78-9
- ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate
- Z899066732
- Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate
- EN300-26590974
-
- インチ: 1S/C21H28N2O5S/c1-3-13-22(17-20(24)28-4-2)21(25)19-10-14-23(15-11-19)29(26,27)16-12-18-8-6-5-7-9-18/h3,5-9,12,16,19H,1,4,10-11,13-15,17H2,2H3/b16-12+
- InChIKey: OVBRSQWMWZVXHC-FOWTUZBSSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(N(CC=C)CC(=O)OCC)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 420.17189317g/mol
- どういたいしつりょう: 420.17189317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 684
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 92.4Ų
ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590974-0.05g |
ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate |
1445763-78-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetateに関する追加情報
Comprehensive Analysis of Ethyl 2-{1-[1-(2-Phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate (CAS No. 1445763-78-9)
The compound Ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate (CAS No. 1445763-78-9) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a piperidine core, a sulfonyl group, and an ester functionality, makes it a versatile intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its unique molecular framework, which allows for diverse modifications to enhance bioactivity.
In recent years, the demand for sulfonamide-based compounds like 1445763-78-9 has surged, driven by their applications in targeting enzyme inhibition and receptor modulation. The presence of the vinyl sulfone moiety in this compound is particularly noteworthy, as it is often associated with covalent binding to biological targets, a hot topic in proteomics and drug design. This feature aligns with current trends in precision medicine, where researchers seek compounds that can selectively interact with specific proteins or pathways.
The ester group in Ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate also opens doors for prodrug strategies, a growing area of interest in pharmacokinetics. Prodrugs are designed to improve drug delivery, and the ethyl acetate segment of this compound could be hydrolyzed in vivo to release an active metabolite. This property is highly relevant to discussions about bioavailability enhancement, a common challenge in modern drug development.
Another key aspect of CAS No. 1445763-78-9 is its potential role in small-molecule therapeutics. With the rise of AI-driven drug discovery, compounds like this are being screened for their ability to interact with protein targets implicated in diseases such as cancer and inflammatory disorders. The piperidine ring, a frequent motif in FDA-approved drugs, further underscores its relevance in medicinal chemistry.
From a synthetic perspective, the compound's structure offers opportunities for structure-activity relationship (SAR) studies. Researchers can modify the allyl or phenyl groups to explore how these changes affect biological activity. This approach is central to hit-to-lead optimization, a critical phase in drug discovery pipelines. The compound's sulfonamide linkage also provides a stable yet flexible point for further derivatization, making it a valuable scaffold for combinatorial chemistry.
In the context of green chemistry, the synthesis of 1445763-78-9 could be optimized to reduce waste and improve yield, addressing the growing emphasis on sustainable synthesis in the pharmaceutical industry. Techniques such as flow chemistry or catalysis might be employed to enhance the efficiency of producing this compound, aligning with global efforts to minimize environmental impact.
Finally, the compound's potential applications in bioconjugation and chemical biology are worth highlighting. Its reactive groups could be used to label proteins or other biomolecules, facilitating studies in cellular imaging or target identification. As the field of chemical probes expands, Ethyl 2-{1-[1-(2-phenylethenesulfonyl)piperidin-4-yl]-N-(prop-2-en-1-yl)formamido}acetate may emerge as a valuable tool for interrogating biological systems.
In summary, CAS No. 1445763-78-9 represents a multifaceted compound with broad applicability in drug discovery, chemical biology, and material science. Its unique structural features and compatibility with modern research trends make it a compelling subject for further investigation. As the scientific community continues to explore innovative therapeutic strategies, compounds like this will undoubtedly play a pivotal role in shaping the future of precision medicine and molecular design.
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